Dehydro Desloratadine
Description
Contextual Definition and Classification as a Related Substance
Dehydro Desloratadine (B1670295) is formally recognized as a "related substance" or an "impurity" of Desloratadine. chemicea.compharmaffiliates.com Its chemical name is 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo chemicea.comsynzeal.comcyclohepta[1,2-b]pyridine. synzeal.comusp.org As a related substance, it is a molecule that is structurally similar to the active pharmaceutical ingredient (API), Desloratadine, but is not the intended therapeutic agent. The United States Pharmacopeia (USP) provides a reference standard for Dehydro Desloratadine to ensure its proper identification and quantification in pharmaceutical products. synzeal.comusp.org
| Property | Value |
| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo chemicea.comsynzeal.comcyclohepta[1,2-b]pyridine |
| CAS Number | 117811-20-8 |
| Molecular Formula | C19H17ClN2 |
| Molecular Weight | 308.81 g/mol |
| Classification | Related Substance/Impurity of Desloratadine |
| Data sourced from multiple references. chemicea.comusp.orgcymitquimica.com |
Significance in Pharmaceutical Development and Quality Control of Desloratadine
The presence and quantity of related substances like this compound are critical parameters in the pharmaceutical development and quality control of Desloratadine. Regulatory agencies, such as the European Medicines Agency (EMA), require that impurities in drug substances be identified and controlled to ensure the safety and efficacy of the final product. europa.eu this compound can arise during the synthesis of Desloratadine or as a degradation product. dergipark.org.trgoogle.com
The control of this compound is essential for several reasons:
Safety: The toxicological profile of impurities may not be well-established, and their presence could pose a health risk.
Efficacy: The presence of impurities can potentially reduce the concentration of the active ingredient, thereby affecting the drug's therapeutic efficacy.
Stability: The formation of degradation products like this compound can indicate instability in the drug formulation. dergipark.org.trgoogle.com
Pharmaceutical manufacturers must develop and validate robust analytical methods to detect and quantify this compound and other impurities. nih.govrjptonline.org High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose, allowing for the separation and quantification of Desloratadine and its related substances. nih.govrjptonline.orgresearchgate.net The development of such methods ensures that each batch of Desloratadine meets the stringent purity requirements set by regulatory bodies. researchgate.netgoogle.com
Historical Perspective of its Identification in Desloratadine Compositions
Desloratadine itself is the major active metabolite of Loratadine, a second-generation antihistamine. wikipedia.orgnih.gov The development of Desloratadine as a standalone drug was a significant step in antihistamine therapy. Research into the stability of Desloratadine formulations revealed its susceptibility to degradation, particularly in the presence of certain excipients. google.comgoogle.com Studies have shown that Desloratadine can degrade to form various impurities, including this compound and N-formyldesloratadine. dergipark.org.trgoogle.com
The identification of this compound as a specific impurity was a result of rigorous analytical chemistry work during the development and subsequent manufacturing of Desloratadine. The need to control such impurities has driven the development of more stable formulations and precise analytical methods. For instance, research has focused on the impact of different excipients on the stability of Desloratadine and the formation of these degradation products. dergipark.org.trresearchgate.net This ongoing research underscores the importance of understanding and controlling related substances like this compound throughout the lifecycle of a pharmaceutical product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQPELJDBELOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150762 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-20-8 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Characterization and Structural Elucidation of Dehydro Desloratadine
Spectroscopic and Chromatographic Methods for Identity Confirmation
The definitive identification of Dehydro Desloratadine (B1670295) relies on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information on its molecular weight, structure, functional groups, and behavior in analytical systems, allowing for its unambiguous differentiation from Desloratadine and other related impurities.
Mass Spectrometry Applications for Structural Analysis
Mass spectrometry (MS) is a primary tool for confirming the molecular weight and elucidating the structure of Dehydro Desloratadine. The compound's molecular formula is C₁₉H₁₇ClN₂, corresponding to a monoisotopic mass of approximately 308.11 Da. nih.gov In typical electrospray ionization (ESI) in positive mode, the compound is observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 309.1.
Table 1: Predicted Mass Spectrometric Data for this compound
| Analyte | Formula | Molecular Weight (Da) | Adduct | Precursor Ion (m/z) | Predicted Major Fragment Ion (m/z) |
| This compound | C₁₉H₁₇ClN₂ | 308.81 | [M+H]⁺ | ~309.1 | ~257.1 |
Data is predicted based on chemical structure and fragmentation patterns of the parent compound, Desloratadine.
Nuclear Magnetic Resonance Spectroscopy for Definitive Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive evidence for the structural elucidation of this compound. Although complete ¹H and ¹³C NMR data are often proprietary to the suppliers of analytical standards, the expected spectral features can be inferred from its structure. ambeed.compharmaffiliates.com
The key difference between the spectra of Desloratadine and this compound would be the appearance of signals corresponding to the newly formed double bond in the seven-membered ring. In the ¹H NMR spectrum, this would introduce two new signals in the vinyl region (typically 5-7 ppm). Concurrently, the signals for the two methylene (B1212753) (-CH₂-) groups that were dehydrogenated would be absent. In the ¹³C NMR spectrum, two sp³ hybridized carbon signals would be replaced by two new sp² hybridized carbon signals, providing conclusive evidence of the dehydrogenation.
Table 2: Expected ¹H and ¹³C NMR Spectral Features of this compound
| Feature | Desloratadine | This compound |
| ¹H NMR | Aliphatic protons (sp³ C-H) from the dihydro-cyclohepta ring. | Two new vinyl protons (sp² C-H) in the cyclohepta ring; absence of corresponding aliphatic protons. |
| ¹³C NMR | Two sp³ carbon signals from the dihydro-cyclohepta ring. | Two new sp² carbon signals in the cyclohepta ring; absence of corresponding sp³ signals. |
This table represents expected differences based on structural changes; specific chemical shifts (δ) and coupling constants (J) are required for definitive assignment.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be notably different from that of Desloratadine. The spectrum of Desloratadine shows characteristic absorption bands for N-H stretching and bending from the piperidine (B6355638) ring, as well as C-H stretching from both its aromatic and aliphatic portions. researchgate.net
For this compound, the most significant change would be the appearance of a C=C stretching band from the newly introduced double bond in the seven-membered ring, typically in the 1600-1680 cm⁻¹ region. Furthermore, the intensity and position of C-H stretching bands would be altered, with a reduction in the aliphatic C-H stretching region (below 3000 cm⁻¹) and a potential increase in the aromatic/vinyl C-H region (above 3000 cm⁻¹).
Table 3: Key Infrared Absorption Bands for Desloratadine and Expected Bands for this compound
| Functional Group | Desloratadine Wavenumber (cm⁻¹) researchgate.net | Expected for this compound |
| Aromatic C-H Stretch | ~3053 | Present |
| Aliphatic C-H Stretch | ~2885 | Present (from piperidine), but modified/reduced due to loss from the tricyclic ring. |
| C=C Stretch (Aromatic) | ~1475-1600 | Present |
| C=C Stretch (Conjugated/Ring) | ~1635 | Present, with an additional band for the new double bond. |
| C-N Stretch | ~1176 | Present |
| C-Cl Stretch | ~779 | Present |
Chromatographic Behavior and Retention Characteristics
Chromatographic methods, particularly reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), are essential for separating this compound from Desloratadine and other impurities. nih.govnih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.
This compound is structurally more nonpolar than Desloratadine due to its increased conjugation and planarity. In a reverse-phase system, less polar compounds interact more strongly with the stationary phase, resulting in longer retention times. Therefore, this compound is expected to elute after Desloratadine. Several stability-indicating UPLC methods have been developed that are capable of resolving Desloratadine from its degradation products and impurities, including its dehydro variant, often within a short run time of under 10 minutes. nih.gov One patent notes an impurity with a relative retention time (RRT) of 0.91, while another study found impurities at RRTs of 0.96 and 1.18 relative to Desloratadine, highlighting the importance of specific method conditions for achieving resolution. google.comgoogle.com
Table 4: Example UPLC Conditions for the Analysis of Desloratadine and Its Impurities
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.govnih.gov |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile, methanol) nih.govnih.gov |
| Detection | UV at ~270-280 nm nih.govnih.gov |
| Flow Rate | ~0.4 mL/min nih.gov |
| Run Time | ~8 minutes nih.gov |
| Expected Elution Order | 1. Desloratadine2. This compound |
Derivatization Strategies for Enhanced Characterization (if applicable)
Derivatization is a technique used to modify a chemical compound to improve its analytical properties, such as volatility for gas chromatography or detectability for HPLC. Based on available scientific literature, derivatization strategies are not commonly employed or necessary for the characterization of this compound. The compound possesses a strong chromophore, making it readily detectable by UV spectroscopy. Furthermore, its chemical nature is well-suited for modern, highly sensitive analytical techniques such as LC-MS/MS, which provide sufficient specificity and sensitivity for its identification and quantification without chemical modification.
Formation Pathways and Degradation Kinetics of Dehydro Desloratadine
Chemical Degradation Routes Leading to Dehydro Desloratadine (B1670295)
Dehydro Desloratadine is recognized as a significant degradation product of Desloratadine, emerging from various stress conditions encountered during manufacturing and storage. sphinxsai.comgoogle.com The formation of this and other impurities, such as N-formyldesloratadine, is a critical consideration in the stability of pharmaceutical formulations containing Desloratadine. sphinxsai.comgoogle.com Understanding the specific chemical pathways that lead to the formation of this compound is essential for ensuring the purity, efficacy, and safety of the active pharmaceutical ingredient.
Oxidative Degradation Processes
Oxidative stress is a primary factor contributing to the degradation of Desloratadine and the subsequent formation of impurities like this compound. sphinxsai.comgoogle.com Studies have consistently shown that Desloratadine is susceptible to oxidation. nih.govnih.gov Forced degradation studies, which intentionally subject the drug substance to harsh conditions, reveal that Desloratadine degrades significantly when exposed to oxidative agents. nih.govresearchgate.net This susceptibility highlights the importance of protecting Desloratadine from oxidative environments during its synthesis and in its final dosage form to minimize the formation of this compound.
Acidic Hydrolysis Contributions
The role of acidic conditions in the degradation of Desloratadine appears to be complex and dependent on specific circumstances. Some research indicates that Desloratadine is prone to decomposition when in the presence of acidic excipients, which are inactive ingredients in a pharmaceutical product. sphinxsai.comgoogle.com This suggests that interactions within a formulation can facilitate degradation. However, other stability-indicating studies have found Desloratadine to be relatively stable under direct acidic stress conditions. nih.govnih.gov Yet another investigation observed slight degradation under acidic stress. researchgate.net This variability suggests that while the Desloratadine molecule itself may have some inherent stability against acid hydrolysis, its interaction with other components in a formulation can create pathways for degradation.
Thermal Stress-Induced Formation
Thermal stress is a significant contributor to the degradation of Desloratadine. Multiple studies have demonstrated that Desloratadine degrades substantially under dry heat conditions. nih.govnih.govresearchgate.net One kinetic study described the drug as "extremely unstable in the presence of dry heat". nih.gov Research into the thermal behavior of solid Desloratadine has shown that while polymorphic transformations can occur at various temperatures, decomposition begins to occur at 190°C. tbzmed.ac.irsid.ir Interestingly, one study found that heating a solution of Desloratadine by itself did not induce degradation; however, when combined with UV light, significant degradation occurred. scispace.comumlub.pl This indicates that the formation of this compound through thermal stress can be dependent on the physical state of the compound (solid versus solution) and may be accelerated by the presence of other environmental factors like light.
Photolytic Conversion Mechanisms
The degradation of Desloratadine due to light exposure (photolysis) appears to be influenced by other factors, particularly heat. Some forced degradation studies have concluded that Desloratadine is stable under photolytic conditions alone. nih.govnih.gov However, research employing accelerated aging processes, which combine UV light irradiation with moderate heating (40°C), has shown a dramatic decrease in Desloratadine content over time, with levels approaching zero after 30 hours. scispace.comumlub.pl This suggests a synergistic effect where the presence of both UV radiation and heat creates a potent degradation pathway, likely contributing to the formation of this compound. The change in the solution's color during this process is a visible indicator of the compound's decomposition. scispace.com
Impurity Profiling in Desloratadine Synthesis and Manufacturing
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality and safety of an active pharmaceutical ingredient (API). This compound is a well-documented process-related impurity and degradation product of Desloratadine. sphinxsai.comgoogle.com The sources of impurities in a drug substance like Desloratadine can be broadly categorized into process-related impurities, which arise from the synthetic route, and degradation products that form during storage or upon exposure to stress conditions. apexvia.com
The comprehensive analysis of these impurities is performed using advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary tool for separating and quantifying impurities. apexvia.comresearchgate.net Regulatory bodies require rigorous impurity profiling to identify and control any substance present at or above a 0.10% threshold. apexvia.com A study focused on the impurity profile of Desloratadine utilized methods such as Fourier Transform Infrared (FT-IR) spectroscopy and HPLC to verify the purity of the bulk drug. researchgate.net The goal of these profiling studies is to identify potential impurities like this compound early in the development process, allowing for the optimization of synthesis and purification steps to minimize their presence in the final product. apexvia.com
Kinetic Studies of this compound Formation under Controlled Conditions
Kinetic studies are essential for understanding the rate at which a drug substance degrades and, consequently, the rate at which impurities like this compound are formed. These studies help to predict the shelf-life of a product and define appropriate storage conditions. nih.gov Research on the stability of Desloratadine has involved kinetic analysis under various stress conditions, including heat and oxidation. nih.govresearchgate.net
One study determined that the thermal degradation of Desloratadine follows zero-order kinetics. researchgate.net This implies that the rate of degradation is constant and independent of the concentration of the remaining Desloratadine. The same study identified dry heat as the condition under which the drug is most unstable, followed by oxidative and basic conditions. nih.gov By determining parameters such as the order of reaction, rate of reaction, and reaction half-time, these kinetic studies provide a clearer understanding of the degradation mechanisms. nih.gov While these studies focus on the degradation of the parent drug, the data is directly relevant to the formation kinetics of its degradants.
The table below summarizes findings from kinetic studies on Desloratadine degradation.
| Stress Condition | Apparent Order of Reaction | Key Findings | Reference |
| Dry Heat | Zero-Order | Desloratadine is extremely unstable under dry heat. | nih.govresearchgate.net |
| Oxidative | Not specified | A significant degradation pathway after thermal stress. | nih.gov |
| Basic | Not specified | A notable degradation pathway after thermal stress. | nih.gov |
| Acidic/Neutral/Photolytic | Not specified | Did not show notable degradation under these conditions alone. | nih.gov |
Influence of Excipients and Formulation Components on this compound Generation
The stability of Desloratadine in a pharmaceutical formulation is significantly influenced by the selection of excipients and other components. scirp.org Interactions between Desloratadine and these components can accelerate degradation, leading to the formation of various impurities, including this compound. dergipark.org.trsphinxsai.com The chemical environment created by the formulation, including factors like pH, moisture, and the presence of reactive functional groups or impurities in excipients, plays a critical role in the generation of this degradant. scirp.orgresearchgate.net
Desloratadine is susceptible to oxidation and decomposition, a process that can be catalyzed by acidic excipients. sphinxsai.comgoogle.com The inherent reactivity of certain common pharmaceutical fillers and binders can create a microenvironment that promotes the degradation of the active pharmaceutical ingredient (API).
Several commonly used excipients have been identified as being particularly reactive with Desloratadine. google.com
Stearic Acid: This lubricant is also cited as an excipient that can promote the degradation of Desloratadine. dergipark.org.trsphinxsai.com
Starch and Maltose (B56501): Research has shown that Desloratadine can react with the open-chain form of maltose through an Amadori rearrangement to form a maltose adduct. scirp.orgresearchgate.net Furthermore, impurities present within starch excipients have also been found to react with Desloratadine. scirp.org
These interactions highlight the need for careful excipient compatibility screening during formulation development.
Table 1: Influence of Selected Excipients on Desloratadine Degradation
| Excipient | Interaction/Degradation Pathway | Primary Impurity Formed | Reference |
|---|---|---|---|
| Lactose (and other reducing sugars) | Maillard Reaction with secondary amine of Desloratadine. google.comgoogle.com | N-formyl desloratadine | sphinxsai.comgoogle.com |
| Acidic Excipients | Catalyze oxidation and decomposition. dergipark.org.tr | Dehydrodesloratadine, N-formyldesloratadine | dergipark.org.trsphinxsai.com |
| Stearic Acid | Promotes degradation. sphinxsai.com | N-formyldesloratadine | sphinxsai.comgoogle.com |
To mitigate the degradation of Desloratadine and the subsequent formation of impurities like this compound, various formulation strategies are employed. These involve the use of stabilizing agents and creating a protective chemical environment.
Basic Salts: The inclusion of pharmaceutically acceptable basic salts of calcium, magnesium, or aluminum can control degradation. dergipark.org.trsphinxsai.com Dibasic calcium phosphate (B84403), for instance, is used in commercial formulations and acts as a protective agent against degradation. google.com
Chelating Agents: Ethylenediamine Tetraacetic Acid (EDTA) is incorporated into liquid formulations as a chelating agent. dergipark.org.tr It sequesters trace metal ions that could otherwise catalyze the autoxidation of Desloratadine. dergipark.org.tr
Stabilizers: Specific stabilizers can be added to inhibit degradative reactions, even in the presence of reactive excipients. For example, cyclodextrin (B1172386) has been shown to stabilize Desloratadine, minimizing the formation of N-formyl desloratadine when formulated with lactose. google.com Similarly, L-arginine has demonstrated an ability to inhibit impurity formation in the presence of reactive excipients. google.com
pH Control: The pH of the formulation is a critical parameter for maintaining the stability of Desloratadine. dergipark.org.tr Buffering agents, such as citric acid and sodium citrate (B86180) dihydrate, are used in liquid preparations to adjust and maintain the pH within an optimal range, thereby minimizing the rate of degradation. dergipark.org.tr
The careful selection of non-reactive excipients and the incorporation of appropriate stabilizers are crucial for developing a robust and stable Desloratadine formulation.
Table 2: Formulation Strategies to Stabilize Desloratadine
| Component/Strategy | Mechanism of Action | Examples | Reference |
|---|---|---|---|
| Basic Salts | Create a basic microenvironment, controlling degradation. | Calcium dibasic phosphate, Magnesium salts, Aluminum salts | dergipark.org.trsphinxsai.comgoogle.com |
| Chelating Agents | Sequesters metal ions that catalyze oxidation. dergipark.org.tr | Ethylenediamine Tetraacetic Acid (EDTA) | dergipark.org.tr |
| Stabilizers | Inhibit degradation reactions, such as the Maillard reaction. google.com | Cyclodextrin, L-Arginine | google.comgoogle.com |
Analytical Methodologies for Quantification and Purity Assessment of Dehydro Desloratadine
High-Performance Liquid Chromatography (HPLC) Methods
HPLC stands as the cornerstone for analyzing Dehydro Desloratadine (B1670295), offering high resolution and sensitivity for separating it from the parent compound and other impurities. The development of robust HPLC methods involves careful optimization of stationary phases, mobile phases, and detection parameters.
Reverse-Phase HPLC Method Development and Optimization
Reverse-Phase HPLC (RP-HPLC) is the most widely employed chromatographic technique for the analysis of Desloratadine and its related compounds, including Dehydro Desloratadine. rjptonline.orgrjptonline.orgasianpubs.org Method development typically focuses on achieving optimal separation efficiency, peak symmetry, and analysis time.
Key parameters optimized during method development include:
Stationary Phase: C18 columns are frequently used, offering the necessary hydrophobicity to retain and separate Desloratadine and its impurities. rjptonline.orgasianpubs.orgscirp.org Columns with different particle sizes (e.g., 5µm) and dimensions (e.g., 250mm x 4.6mm) are selected based on the required efficiency. rjptonline.orgasianpubs.org
Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier. Common organic modifiers include methanol (B129727) and acetonitrile. rjptonline.orgasianpubs.org The ratio of the organic modifier to the aqueous phase is a critical factor influencing retention times and resolution. For instance, a mobile phase of methanol and water in a 70:30 v/v ratio has been utilized. rjptonline.orgrjptonline.org Another approach involves a combination of acetonitrile, a phosphate (B84403) buffer, and methanol. asianpubs.org
Flow Rate: The flow rate is adjusted to achieve a balance between analysis time and separation efficiency, with typical rates around 1.0 ml/min. rjptonline.orgrjptonline.orgscirp.org
Optimization is an iterative process aimed at achieving baseline separation for all relevant compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Phenomenex C18 (250mm X 4.6mm), 5µm rjptonline.orgrjptonline.org | RP-C18 (250 mm × 4.6 mm i.d., 5 µm) asianpubs.org | Hypersil BDS C18 (250 mm × 4.6 mm I.D., 5 μ) scirp.org |
| Mobile Phase | Methanol: Water (70:30, v/v) rjptonline.orgrjptonline.org | Acetonitrile: 0.05 M Phosphate Buffer: Methanol (48:45:7 v/v/v) asianpubs.org | Orthophosphoric acid and water (20:80 v/v) scirp.org |
| Flow Rate | 1.0 ml/min rjptonline.orgrjptonline.org | 0.8 ml/min asianpubs.org | 1.0 ml/min scirp.org |
| Detection (UV) | 242 nm rjptonline.orgrjptonline.org | 247 nm asianpubs.org | 280 nm scirp.org |
Ion-Pair Chromatography for Enhanced Resolution of Related Substances
When conventional RP-HPLC methods fail to provide adequate separation between polar or ionic analytes, ion-pair chromatography is employed. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, enhancing its retention on the non-polar stationary phase. chromatographyonline.com
This approach has proven effective for separating Desloratadine from its closely related impurities. A method was developed using sodium dodecylsulfate (SDS) as the ion-pairing agent to achieve baseline separation of all known related compounds, including the desloratadine 3,4-dehydropiperidine derivative, which was identified as a critical pair for resolution. researchgate.net In another study, sodium decansulfonate was used as the ion-pair agent to improve the separation profile. bch.ro The addition of salts like sodium sulfate (B86663) to the mobile phase can further improve the resolution between critical pairs. researchgate.net
Gradient Elution Strategies for Complex Impurity Profiles
For analyzing complex mixtures containing impurities with a wide range of polarities, such as in the impurity profiling of this compound, isocratic elution is often insufficient. Gradient elution strategies are therefore implemented. researchgate.netnih.gov In this mode, the composition of the mobile phase is altered during the chromatographic run, typically by increasing the proportion of the organic solvent. researchgate.netscience.gov
This approach allows for the effective elution and separation of both early-eluting polar impurities and late-eluting non-polar impurities within a single analysis. nih.gov For instance, a gradient method utilizing a C18 column was developed to separate Loratadine from five of its impurities, including Dehydrodesloratadine. nih.govresearchgate.net Gradient elution is crucial for developing stability-indicating methods, where degradation products must be fully resolved from the main compound and other impurities. science.gov
Detection Techniques: UV Spectrophotometry and Mass Spectrometry Coupling
UV Spectrophotometry: Ultraviolet (UV) spectrophotometry is the most common detection method coupled with HPLC for the quantification of this compound. rjptonline.orgrjptonline.orgasianpubs.orgresearchgate.net The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte to ensure maximum sensitivity. For Desloratadine and its related compounds, various wavelengths have been reported, demonstrating the versatility of this detection technique. Commonly used wavelengths include 220 nm, 242 nm, 247 nm, 267 nm, and 280 nm. rjptonline.orgrjptonline.orgasianpubs.orgresearchgate.netbch.ronih.govresearchgate.net
Mass Spectrometry (MS) Coupling: For higher sensitivity and specificity, particularly in complex matrices or for trace-level quantification, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This technique provides structural information and allows for highly selective detection based on the mass-to-charge ratio of the analyte and its fragments. LC-MS/MS methods have been successfully developed and validated for the determination of Desloratadine and its metabolites in biological fluids like human plasma. nih.govresearchgate.netnih.gov The high sensitivity of LC-MS/MS allows for very low limits of quantification. nih.gov
Validation of Analytical Methods for this compound Quantification
Method validation is a mandatory process that demonstrates an analytical method is suitable for its intended purpose. The validation is performed according to guidelines from the International Conference on Harmonisation (ICH). rjptonline.orgscience.gov
Specificity and Selectivity Against Other Impurities and Parent Compound
Specificity is a critical validation parameter that proves the analytical method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the parent compound. rjptonline.orgiosrjournals.org
Linearity and Range Determination
The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the method's response within a specified range. europa.eu For Dehydrodesloratadine, this is a critical parameter to ensure accurate quantification.
In the context of analyzing related substances of Loratadine, which includes Dehydrodesloratadine as a potential impurity, a reversed-phase liquid chromatographic (RP-LC) method demonstrated linearity over a range from the limit of quantification (LOQ) to 1.2 μg/mL. nih.gov This range is typically established to cover from the reporting threshold of the impurity to a concentration significantly above its specified limit. europa.eu
For the simultaneous estimation of Desloratadine and Montelukast Sodium by RP-HPLC, linearity for Desloratadine was established in the range of 5 - 15 µg/ml, with a correlation coefficient of 0.999. scirp.org Another RP-HPLC method for Desloratadine tablets showed a linear range of 8-24 µg/ml with a correlation coefficient of 0.9975. rjptonline.orgresearchgate.netresearchgate.net A separate study for Desloratadine quantification using a modified RP-HPLC method established linearity over a concentration range of 5–75 μg/mL with a correlation coefficient (r²) of 0.999. researchgate.net While these studies focus on the parent drug, the principles and ranges are often applicable to its impurities like Dehydrodesloratadine, with adjustments made for the lower concentration levels at which impurities are typically found.
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method developed for the quantification of Desloratadine and its metabolite, 3-OH Desloratadine, in human plasma demonstrated a calibration range of 100-11,000 pg/ml. nih.gov This wide range showcases the capability of mass spectrometry-based methods to quantify compounds over a broad concentration spectrum.
The International Council for Harmonisation (ICH) guidelines recommend that for the assay of an active substance, the range should typically be 80 to 120 percent of the test concentration. europa.eu For impurity determination, the range should extend from the reporting level of the impurity to 120% of the specification. globalresearchonline.net
Table 1: Examples of Linearity and Range for Desloratadine and Related Compounds
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|---|
| RP-LC | Loratadine Impurities | LOQ to 1.2 μg/mL | Not Specified | nih.gov |
| RP-HPLC | Desloratadine | 5 - 15 µg/ml | 0.999 | scirp.org |
| RP-HPLC | Desloratadine | 8-24 µg/ml | 0.9975 | rjptonline.orgresearchgate.netresearchgate.net |
| RP-HPLC | Desloratadine | 5–75 μg/mL | 0.999 | researchgate.net |
| LC-MS/MS | Desloratadine and 3-OH Desloratadine | 100-11,000 pg/ml | > 0.98 | nih.gov |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the test results to the true value. elementlabsolutions.comlabtestsonline.org.uk Both are fundamental to validating an analytical method.
In a validated LC-MS/MS method for Desloratadine and 3-OH Desloratadine, the precision (%CV) at the lower limit of quantification (LLOQ) was 4.6% and 5.1%, respectively. nih.govnih.gov The accuracy at the LLOQ was 100.4% and 99.9% of the nominal concentration. nih.govnih.gov For quality control samples at other concentrations, the within-run and between-run accuracy must be within ±15%. nih.gov
For an RP-HPLC method for Desloratadine, the precision was evaluated through repeatability, intraday, and interday studies. The relative standard deviation (%RSD) for repeatability was 0.56%, for intraday precision ranged from 0.50% to 1.03%, and for interday precision from 0.15% to 0.64%. rjptonline.orgresearchgate.net The accuracy, determined by recovery studies, was found to be between 98.29% and 99.37%. rjptonline.orgresearchgate.net Another RP-HPLC method for Desloratadine and Montelukast Sodium showed %RSD values less than 2% for precision studies, and percentage recoveries between 99.60% and 99.80% for Desloratadine, indicating high accuracy. scirp.org
The accuracy of a method for determining Loratadine impurities was demonstrated with mean recoveries for all impurities falling within the range of 85–115%. nih.gov
Table 2: Summary of Precision and Accuracy Data for Desloratadine and Related Compounds
| Method | Analyte(s) | Parameter | Finding | Source |
|---|---|---|---|---|
| LC-MS/MS | Desloratadine and 3-OH Desloratadine | Precision (%CV) at LLOQ | 4.6% and 5.1% | nih.govnih.gov |
| Accuracy (% Nominal) at LLOQ | 100.4% and 99.9% | nih.govnih.gov | ||
| RP-HPLC | Desloratadine | Repeatability (%RSD) | 0.56% | rjptonline.orgresearchgate.net |
| Intraday and Interday Precision (%RSD) | 0.15% to 1.03% | rjptonline.orgresearchgate.net | ||
| Accuracy (% Recovery) | 98.29% to 99.37% | rjptonline.orgresearchgate.net | ||
| RP-HPLC | Desloratadine | Accuracy (% Recovery) | 99.60% to 99.80% | scirp.org |
| RP-LC | Loratadine Impurities | Accuracy (% Recovery) | 85% to 115% | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. elementlabsolutions.com The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu These parameters are crucial for the analysis of impurities like Dehydrodesloratadine, which are present at very low concentrations.
The ICH guidelines suggest that LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). sepscience.com
In a modified RP-HPLC method for Desloratadine, the LOD and LOQ were found to be 1.28 μg/mL and 3.89 μg/mL, respectively. researchgate.net For the simultaneous estimation of Montelukast and Desloratadine by RP-HPLC, the LOD and LOQ for Desloratadine were determined to be 0.087 µg/ml and 0.292 µg/ml, respectively. scirp.org An LC-MS/MS method for Desloratadine and its metabolite had a lower limit of quantification (LLOQ) of 0.100 ng/ml. nih.gov
For related impurities of Loratadine, an RP-LC method reported LOD values ranging from 0.016 to 0.028 μg/mL and LOQ values from 0.044 to 0.088 μg/mL for different impurities. nih.gov
Table 3: LOD and LOQ Values for Desloratadine and Related Compounds
| Method | Analyte | LOD | LOQ | Source |
|---|---|---|---|---|
| RP-HPLC | Desloratadine | 1.28 μg/mL | 3.89 μg/mL | researchgate.net |
| RP-HPLC | Desloratadine | 0.087 µg/ml | 0.292 µg/ml | scirp.org |
| LC-MS/MS | Desloratadine | - | 0.100 ng/ml | nih.gov |
| RP-LC | Loratadine Impurities | 0.016 - 0.028 μg/mL | 0.044 - 0.088 μg/mL | nih.gov |
Robustness Evaluation of Methods
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eu
For an RP-HPLC method for Desloratadine, robustness was evaluated by intentionally varying the flow rate and detection wavelength. rjptonline.orgresearchgate.net The %RSD for robustness was found to be between 0.33 to 1.13 for flow rate variations and 0.73 to 1.02 for wavelength variations, confirming the method's robustness. rjptonline.orgresearchgate.netrjptonline.org
In another study, a developed LC-MS/MS method was validated for robustness, among other parameters, ensuring its suitability for routine industrial laboratory use. pharmanueva.com The robustness of an LC-MS/MS method for Desloratadine and its metabolite was also confirmed, fulfilling regulatory requirements for the ruggedness of the method. nih.govnih.gov
Robustness testing is a critical part of method validation, often performed during method optimization to evaluate the influence of various parameters on the results. chromatographyonline.com
Table 4: Robustness Evaluation of an RP-HPLC Method for Desloratadine
| Parameter Varied | Variation | Result (%RSD) | Source |
|---|---|---|---|
| Flow Rate | ±0.2 ml/min | 0.33 to 1.13 | rjptonline.orgresearchgate.net |
| Wavelength | ±2 nm | 0.73 to 1.02 | rjptonline.orgresearchgate.net |
Reference Standards and Traceability for Dehydrodesloratadine
The use of well-characterized reference standards is fundamental to achieving accurate and traceable analytical results. For Dehydrodesloratadine, which is often considered a pharmaceutical analytical impurity (PAI), reference standards are available from pharmacopeias such as the United States Pharmacopeia (USP). usp.orgsigmaaldrich.com
These PAI products are different from official USP Reference Standards but are released through a process based on USP's quality management system. labmix24.com Dehydrodesloratadine reference standards are supplied with detailed characterization data that complies with regulatory guidelines and can be used for analytical method development and validation. synzeal.com
The traceability of these reference materials is crucial for ensuring the quality and accuracy of laboratory test results. demarcheiso17025.com Traceability is the property of a measurement result that allows it to be related to stated references, typically national or international standards, through an unbroken chain of comparisons, all having stated uncertainties. demarcheiso17025.com The certificate of analysis provided with the reference standard contains critical information about its purity and assigned value, which is essential for accurate quantification. sigmaaldrich.com
Suppliers of Dehydrodesloratadine reference standards, such as SynZeal and Sigma-Aldrich (distributing for USP), provide the material with a specified chemical name, CAS number, and molecular formula to ensure proper identification. sigmaaldrich.comsynzeal.com
Stability Indicating Analytical Methods for Dehydro Desloratadine in Desloratadine Products
Development of Stability-Indicating Assays
The development of a stability-indicating assay is a crucial step in ensuring the quality of Desloratadine (B1670295) products. These methods must be able to separate and quantify Desloratadine from its potential degradation products, including Dehydro Desloratadine, and any other process impurities. chromatographyonline.com
A common approach for developing such methods is the use of reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). science.govscience.gov These techniques offer high resolving power, allowing for the separation of closely related compounds.
For instance, a novel stability-indicating gradient reverse phase UPLC method was developed for the determination of Desloratadine purity in the presence of its impurities and forced degradation products. science.govnih.gov This method utilized a Waters Acquity BEH C18 column with a gradient mixture of solvents and UV detection at 280nm. The short run time of 8 minutes allowed for the efficient separation of Desloratadine and its five known impurities. science.govnih.gov
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. science.govnih.gov The specificity of the method ensures that the peak for Desloratadine is free from any interference from impurities like this compound.
| Parameter | Method Details | Reference |
| Technique | Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) | science.govnih.gov |
| Column | Waters Acquity BEH C18 | science.govnih.gov |
| Detection | UV at 280nm | science.govnih.gov |
| Run Time | 8 minutes | science.govnih.gov |
| Validation | According to ICH guidelines | science.govnih.gov |
Forced Degradation Studies to Challenge Method Selectivity
Forced degradation, or stress testing, is an integral part of developing a stability-indicating method. nih.gov In these studies, the drug substance is subjected to harsh conditions, such as acid, base, oxidation, heat, and light, to intentionally induce degradation. nih.govnih.gov The goal is to generate potential degradation products, including this compound, and to demonstrate that the analytical method can effectively separate them from the parent drug. nih.gov
In the case of Desloratadine, forced degradation studies have shown that it is susceptible to degradation under certain stress conditions. nih.gov For example, significant degradation was observed under oxidative and thermal stress. nih.govresearchgate.net In one study, Desloratadine was subjected to acid and base hydrolysis, oxidative, thermal, and photolytic degradation. nih.gov The results showed that the degradation products were well-resolved from the main peak of Desloratadine, confirming the stability-indicating power of the method. nih.gov
A study involving an oral liquid formulation of Desloratadine subjected the drug product to various stress conditions to establish the stability-indicating capability of the analytical method. nih.gov The degradation products were effectively separated from Desloratadine and sodium benzoate, a preservative in the formulation. nih.gov
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (1N HCl at 60°C for 20 hr) | Major degradation peaks observed. | nih.gov |
| Base Hydrolysis (1N NaOH at 60°C for 20 hr) | Major degradation peaks observed. | nih.gov |
| Oxidative Degradation (6% H2O2 at 60°C for 20 hr) | Major degradation peaks observed. | nih.gov |
| Thermal Degradation (Dry heat at 105°C for 24 hr) | Desloratadine found to be stable. | nih.gov |
| Photolytic Degradation | Desloratadine found to be stable. | nih.gov |
These studies are critical for identifying potential degradation pathways for Desloratadine and for ensuring that the analytical method used for stability testing is truly "stability-indicating."
Monitoring this compound Levels in Long-Term and Accelerated Stability Programs
Once a validated stability-indicating method is in place, it is used to monitor the levels of impurities, including this compound, in Desloratadine products throughout their shelf life. This is accomplished through long-term and accelerated stability programs. dergipark.org.tr
Long-term stability studies are typically conducted under the recommended storage conditions for the product, while accelerated stability studies are performed at elevated temperatures and humidity levels to predict the long-term stability in a shorter period. dergipark.org.tr The ICH guidelines provide a framework for the conditions of these stability studies. dergipark.org.tr
For example, a study on a Desloratadine syrup formulation evaluated seven different formulations for stability at various conditions, including accelerated stability at 40°C ± 2°C and 75% RH ± 5% RH. dergipark.org.tr The levels of impurities, which would include this compound, were monitored at initial, 3-month, and 6-month time points to determine the most stable formulation. dergipark.org.tr
The results from these stability programs are crucial for establishing the shelf life of the product and for ensuring that the levels of this compound and other impurities remain within acceptable limits throughout the product's lifecycle. The use of stabilizers, such as ethylenediaminetetraacetic acid (EDTA), and the control of pH can help to minimize the formation of degradation products like this compound in liquid formulations. dergipark.org.tr
| Stability Program | Conditions | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To evaluate the stability of the product over its proposed shelf life. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | To evaluate the stability under conditions that are more stressful than long-term storage. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability in a shorter period and to support shelf-life extrapolation. |
Regulatory and Quality Assurance Aspects of Dehydro Desloratadine
Compliance with Pharmacopoeial Standards and ICH Guidelines for Related Substances
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. Global regulatory bodies and pharmacopoeias establish standards for the quality of drug substances and products, and the International Council for Harmonisation (ICH) provides guidelines that are widely adopted by these authorities.
Pharmacopoeias such as the United States Pharmacopeia (USP) list Dehydro Desloratadine (B1670295) as a specified impurity in the monograph for Desloratadine. nih.govuspnf.com The USP provides standards for Desloratadine and its related compounds, and reference standards for these impurities, including Dehydro Desloratadine, are available to be used for analytical purposes. sigmaaldrich.comusp.org
The ICH has established comprehensive guidelines for the control of impurities. ich.org Specifically, ICH Q3A(R2) provides guidance on impurities in new drug substances, while ICH Q3B(R2) covers impurities in new drug products. pmda.go.jpeuropa.eugmp-compliance.orgeuropa.eu These guidelines categorize impurities into organic, inorganic, and residual solvents and set thresholds for reporting, identification, and qualification. ich.org
Reporting Threshold: The level above which an impurity must be reported in a registration application.
Identification Threshold: The level above which an impurity's structure must be identified.
Qualification Threshold: The level above which an impurity's biological safety must be established.
This compound, being an organic impurity (specifically, a process- and drug-related impurity), falls under the purview of these guidelines. ich.org Manufacturers must report the levels of this compound found in batches of the drug substance and product used in clinical and stability studies. pmda.go.jpich.org If the levels exceed the identification threshold, its chemical structure must be confirmed. If they surpass the qualification threshold, data must be provided to establish its safety.
The following table summarizes the general ICH thresholds for impurities in new drug substances.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table represents the standardized thresholds from ICH Q3A(R2) guidelines. ich.org
Strategies for Impurity Control and Management in Pharmaceutical Manufacturing
Effective control of impurities like this compound is fundamental to Good Manufacturing Practices (GMP). The primary strategy for impurity management is to understand and control the manufacturing process of the active pharmaceutical ingredient (API), Desloratadine. Impurities can arise from various sources, including starting materials, by-products of synthesis, intermediates, and degradation of the API during manufacturing or storage. clearsynth.comich.org
Control strategies for this compound include:
Process Optimization: Refining the synthetic route of Desloratadine to minimize the formation of this compound as a by-product. This involves controlling reaction parameters such as temperature, pressure, reaction time, and the quality of raw materials and reagents.
Purification Procedures: Implementing effective purification steps at the end of the synthesis process to remove this compound and other impurities from the final API.
Specification Setting: Establishing stringent in-house specifications for starting materials, intermediates, and the final drug substance. For this compound, a specific acceptance criterion (limit) is included in the specification for the release of Desloratadine API. ich.org
Stability Studies: Performing forced degradation studies under conditions of heat, light, oxidation, and hydrolysis to understand the potential for this compound to form as a degradation product. nih.gov Studies have shown that Desloratadine degrades significantly under oxidative and thermal stress. nih.gov This information is crucial for defining appropriate storage conditions and shelf-life for the drug product. pmda.go.jp
Analytical Quality Control Applications for Abbreviated New Drug Applications (ANDA)
For generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA), demonstrating control of impurities is a key regulatory requirement. This involves the use of validated, stability-indicating analytical methods to detect and quantify impurities like this compound. synzeal.comsynzeal.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for this purpose. nih.gov A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, including degradation products. nih.govresearchgate.net
The development and validation of these analytical methods must follow ICH Q2(R1) guidelines. Validation confirms that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
The following table shows an example of chromatographic parameters used for the separation of Desloratadine and its impurities.
| Parameter | Details |
| Column | Phenomenex C18 (250mm x 4.6mm), 5µm |
| Mobile Phase | Methanol (B129727): Water (70:30, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 242 nm |
| Retention Time (Desloratadine) | 5.79 min |
| Data from a validated RP-HPLC method for the estimation of Desloratadine. rjptonline.orgresearchgate.net |
In the USP monograph for Desloratadine Orally Disintegrating Tablets, this compound has a specified relative retention time, which is used to identify it during chromatographic analysis. uspnf.com
| Compound | Relative Retention Time |
| Desloratadine | 1.00 |
| This compound | 1.33 |
| Data from USP monograph for Desloratadine Orally Disintegrating Tablets. uspnf.com |
This compound is used as a pharmaceutical analytical impurity (PAI) or reference standard in these quality control applications. synzeal.comsigmaaldrich.com It allows for the precise identification and quantification of this impurity in batches of Desloratadine, ensuring that the final product meets the stringent quality and purity standards required for an ANDA approval.
Q & A
Q. What pharmacokinetic factors must be considered when designing experiments involving Desloratadine?
Methodological Answer:
- Metabolism Variability : Approximately 6% of the population are poor metabolizers of Desloratadine, characterized by reduced formation of its metabolite (3-hydroxydesloratadine) and prolonged half-life (>50 hours). Dose adjustments may be required in pediatric studies to match adult pharmacokinetic profiles .
- Dosing in Preclinical Models : For rodent studies, male fertility effects occur at doses ≥12 mg/kg (65× human exposure), while doses ≤3 mg/kg (10× human exposure) show no adverse effects. Use LC-MS/MS to monitor plasma concentrations and metabolite ratios .
Q. Which validated analytical methods are suitable for quantifying Desloratadine in pharmaceutical formulations?
Methodological Answer:
- UV-Vis Spectrophotometry : Validated at 242 nm for bulk and tablet analysis, with linearity in the range of 2–20 μg/mL. Ensure compliance with ICH Q2R1 guidelines for accuracy (98–102%) and precision (RSD <2%) .
- HPLC/UPLC : Utilize a C18 column with mobile phase acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v). Retention time: ~4.2 minutes. Validate for stability-indicating properties under forced degradation (heat, acid/base hydrolysis) .
Advanced Research Questions
Q. How can variability in Desloratadine assay results due to sample inhomogeneity be minimized?
Methodological Answer:
- Grinding Optimization : Manual tablet grinding introduces variability. Use a standardized protocol with a ball mill (e.g., 10 minutes at 200 rpm) to achieve particle size ≤100 μm. Validate homogeneity via ANOVA of triplicate samples (RSD <1.5%) .
- Metrological Criteria : Establish acceptance criteria based on target uncertainty (e.g., ±2% for assay accuracy). Use control charts to monitor batch consistency during stability studies .
Q. What strategies ensure robust transfer of Desloratadine assay methods between laboratories?
Methodological Answer:
- Lifecycle Approach : Design transfer experiments using the Analytical Target Profile (ATP) framework. Define acceptance criteria for precision (RSD ≤2%) and accuracy (95–105%) based on receiver laboratory capabilities .
- Inter-Lab Calibration : Use reference standards (e.g., Sigma-Aldrich’s certified material) and replicate measurements (n=6) to assess inter-laboratory bias. Conduct equivalence testing (e.g., two-one-sided t-tests) .
Q. How can multiway spectral analysis improve Desloratadine quantification and pKa determination?
Methodological Answer:
- PARAFAC Modeling : Decompose 3D pH-absorbance datasets (wavelength × pH × concentration) to resolve spectral interferences. Validate with UPLC cross-correlation (R² >0.99). Achieve pKa determination accuracy within ±0.05 units .
- Experimental Design : Collect absorbance data across 200–400 nm and pH 1–12. Use a central composite design to optimize factor interactions (e.g., excipient concentration, ionic strength) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
